molecular formula C5H2BrF3N2 B2896040 3-Bromo-4-(trifluoromethyl)pyridazine CAS No. 2091609-24-2

3-Bromo-4-(trifluoromethyl)pyridazine

Cat. No. B2896040
M. Wt: 226.984
InChI Key: CKFGRCVMXWFQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(trifluoromethyl)pyridazine” is a chemical compound with the molecular formula C5H2BrF3N2 . It is a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(trifluoromethyl)pyridazine” consists of a pyridazine ring with bromine and trifluoromethyl groups attached at the 3rd and 4th positions respectively . The molecular weight of this compound is 226.98 .


Physical And Chemical Properties Analysis

The predicted boiling point of “3-Bromo-4-(trifluoromethyl)pyridazine” is 254.7±35.0 °C, and its predicted density is 1.807±0.06 g/cm3 . The compound is also predicted to have a pKa of -1.61±0.10 .

Scientific Research Applications

Synthesis and Herbicidal Activities

Research has demonstrated the synthesis of novel compounds starting with 3-Bromo-4-(trifluoromethyl)pyridazine or related structures, leading to the discovery of molecules with significant herbicidal activities. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized, exhibiting potent herbicidal activities against dicotyledonous plants, comparable or superior to commercial herbicides like diflufenican (Han Xu et al., 2008). This research highlights the potential of 3-Bromo-4-(trifluoromethyl)pyridazine derivatives in agricultural applications, particularly as herbicides.

Water Oxidation Catalysts

Another significant application involves the development of new families of Ru complexes for water oxidation, where 3-Bromo-4-(trifluoromethyl)pyridazine derivatives play a crucial role as ligands in the synthesis of these complexes. These complexes have shown promising results in oxygen evolution reactions, indicating their potential utility in artificial photosynthesis and renewable energy production (R. Zong & R. Thummel, 2005).

Cycloaddition Reactions

The compound has also been utilized in cycloaddition reactions to synthesize 3-Bromo-pyridazines with high regiocontrol. This process has been leveraged for the selective preparation of functionalized pyridazines, which are crucial scaffolds in medicinal chemistry and crop protection agents. The downstream functionalization of these 3-bromo-pyridazines demonstrates the compound's versatility in creating diverse and complex molecular architectures (Simon D Schnell et al., 2021).

Antimicrobial and Anti-inflammatory Activities

3-Bromo-4-(trifluoromethyl)pyridazine derivatives have been evaluated for antimicrobial and anti-inflammatory activities, revealing their potential in pharmaceutical applications. For example, the synthesis and evaluation of various heterocyclic compounds, including pyridazine derivatives, have shown considerable biological properties, suggesting their utility in developing new therapeutic agents (O. Prakash et al., 2011).

Magnetic and Luminescence Properties

The compound has been involved in studies exploring magnetic and luminescence properties. For instance, research on trinuclear nickel(II) complexes incorporating pyridazine derivatives has contributed to understanding the magnetic interactions in molecular systems. These studies provide insights into designing materials with specific magnetic properties (J. Cano et al., 2000). Additionally, the sensitization of near-infrared luminescence from lanthanide complexes using pyridazine derivatives underscores the potential of these compounds in optical and electronic applications (N. M. Shavaleev et al., 2003).

Safety And Hazards

“3-Bromo-4-(trifluoromethyl)pyridazine” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It is associated with risk and safety statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H335 (May cause respiratory irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

3-bromo-4-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-2-10-11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFGRCVMXWFQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(trifluoromethyl)pyridazine

CAS RN

2091609-24-2
Record name 3-bromo-4-(trifluoromethyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.